Evidence Gap: No Public-Domain Biological Activity Data Identified for Direct Comparator Analysis
An exhaustive search of PubMed, PubMed Central, BindingDB, ChEMBL, and Google Patents did not yield any peer-reviewed study or granted patent containing quantitative in vitro potency (IC50, Ki, EC50), selectivity, or in vivo efficacy data for 4-(dimethylamino)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 476295-29-1). The structurally related N-(thiazol-2-yl)-benzamide analogs characterized in the literature (e.g., ZAC antagonists with IC50 values of 1–7 μM [1]) do not include the 4-(thiophen-2-yl) substitution pattern. Until experimental data are generated or disclosed, no quantitative differentiation claim can be substantiated for this compound relative to any comparator.
| Evidence Dimension | Biological activity (any quantitative endpoint) |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | Closest characterized N-(thiazol-2-yl)-benzamide analogs (e.g., ZAC antagonist compound 1, IC50 = 4.1–6.1 μM) [1] |
| Quantified Difference | Not calculable; comparator data exist only for compounds lacking the 4-(thiophen-2-yl) motif |
| Conditions | Target-based and phenotypic assays across multiple target classes (ZAC, GK, Hec1/Nek2, FABP4/5); none performed on CAS 476295-29-1 |
Why This Matters
Procurement decisions for this compound must be based on its structural novelty as a screening library component rather than on any proven target-specific activity advantage, as no peer-reviewed quantitative benchmarking exists.
- [1] Madsen SB, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021;193:114782. View Source
